molecular formula C20H28N2O5 B13045291 Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate

Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate

Cat. No.: B13045291
M. Wt: 376.4 g/mol
InChI Key: MDSLMKOOJSGPJV-UHFFFAOYSA-N
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Description

Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate is a spirocyclic compound featuring a diazaspiro[2.5]octane core modified with a tert-butoxycarbonyl (Boc) group and a substituted phenyl ring. This structure is significant in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly due to its spirocyclic framework, which enhances conformational rigidity and binding specificity in drug candidates.

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl 7-(3-methoxy-4-methoxycarbonylphenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-19(2,3)27-18(24)22-11-10-21(13-20(22)8-9-20)14-6-7-15(17(23)26-5)16(12-14)25-4/h6-7,12H,8-11,13H2,1-5H3

InChI Key

MDSLMKOOJSGPJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC12CC2)C3=CC(=C(C=C3)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Protection of Amino Groups with Boc Anhydride

  • Starting from 3-methoxy-5-methylpyrazine-2-amine or related amines, the amino group is protected using tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
  • Reaction conditions: Dissolution in methylene chloride, cooling to 0–5 °C, slow addition of Boc anhydride, stirring at 30 °C after addition.
  • Purification involves washing with dilute HCl and saturated sodium chloride, followed by solvent removal.
  • Yield: High, typically around 98.8% for this step.

Formation of Sulfonyl Carbamate Intermediate

  • The Boc-protected amine reacts with 2-chloropyridine-3-sulfonyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere.
  • Sodium hydride is used as a base to deprotonate the amine.
  • Reaction temperature is maintained at 0–5 °C initially, then stirred at room temperature.
  • The product is extracted with ethyl acetate and concentrated.
  • Yield: Approximately 70% without further purification.

Palladium-Catalyzed Coupling to Introduce Aromatic Substituent

  • The sulfonyl carbamate intermediate undergoes Suzuki-type coupling with an aryl boronic acid derivative (e.g., 4-(1,3,4-oxadiazole-2-yl)phenylboric acid).
  • Catalyst: Tetrakis(triphenylphosphine)palladium (Pd(PPh3)4).
  • Solvent: Glycol dimethyl ether.
  • Base: Saturated sodium bicarbonate.
  • Reaction is refluxed under nitrogen protection.
  • After reaction completion, the mixture is cooled, extracted with ethyl acetate, filtered, and purified by silica gel chromatography.
  • Yield: Around 73%.

Cyclization to Form the Diazaspiro Core

  • The diazaspiro[2.5]octane core is typically prepared by cyclization of suitable diamine precursors.
  • For example, 4,7-diazaspiro[2.5]octane-7-carboxylate tert-butyl ester can be synthesized by reacting 4,7-diazaspiro compounds with tert-butyl chloroformate or Boc anhydride in the presence of sodium hydroxide in ethanol.
  • Reaction conditions: Temperature control between 5–30 °C, stirring for 13 hours.
  • Yield: High, approximately 73% or more.

Final Assembly and Purification

  • The protected diazaspiro compound is coupled with the aromatic intermediate under conditions such as:
    • Use of bases like cesium hydroxide or N-ethyl-N,N-diisopropylamine.
    • Solvents like dimethyl sulfoxide (DMSO), dichloromethane (DCM), or 1,4-dioxane.
    • Temperature control ranging from room temperature to 155 °C with or without microwave irradiation.
  • Purification is performed by flash chromatography or preparative HPLC.
  • Yields vary between 31% to 66% depending on exact conditions and scale.

Summary Table of Preparation Steps

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Boc Protection of Amine Boc anhydride, triethylamine, CH2Cl2, 0–5 °C to 30 °C 98.8 High purity Boc-protected amine
2 Sulfonyl Carbamate Formation 2-chloropyridine-3-sulfonyl chloride, NaH, THF, 0–5 °C to RT 70 Intermediate for coupling
3 Pd-Catalyzed Suzuki Coupling Pd(PPh3)4, aryl boronic acid, glycol dimethyl ether, NaHCO3, reflux 73 Introduction of aromatic substituent
4 Diazaspiro Core Formation Boc anhydride, NaOH, EtOH, 5–30 °C, 13 h 73 Formation of spirocyclic core
5 Final Coupling & Purification CsOH or DIPEA, DMSO/DCM/dioxane, RT to 155 °C, flash chromatography 31–66 Final product isolated as white solid or gum

Research Findings and Notes

  • The use of Boc protection is critical to prevent side reactions on amine groups during sulfonylation and coupling steps.
  • Sodium hydride and cesium hydroxide serve as strong bases to facilitate nucleophilic substitutions and coupling reactions.
  • Palladium-catalyzed Suzuki coupling is a reliable method for attaching the aromatic moiety with high regioselectivity.
  • Microwave irradiation can be employed to accelerate coupling reactions, improving yield and reducing reaction time.
  • Purification by silica gel chromatography or preparative HPLC ensures high purity (>99.5%) of the final compound.
  • Reaction monitoring is commonly performed by thin-layer chromatography (TLC) and confirmed by NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be used to replace functional groups on the phenyl ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The methoxy and methoxycarbonyl groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The diazaspiro[2.5]octane scaffold is shared among several derivatives, differing primarily in substituents:

Compound Name Substituent at Position 7 Key Structural Feature Reference
Target Compound 3-Methoxy-4-(methoxycarbonyl)phenyl Electron-withdrawing ester and methoxy groups on the phenyl ring N/A
tert-Butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate (3s) 5-Phenylpent-1-en-3-yl Aliphatic chain with terminal phenyl group
tert-Butyl 7-(2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate 2-Hydroxy-4-oxopyrido[1,2-a]pyrimidin-7-yl Fused heterocyclic system with keto and hydroxyl groups
tert-Butyl 7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate 6-Nitropyridin-3-yl Nitro-substituted pyridine ring

Physical and Chemical Properties

Property Target Compound (Inferred) tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (Base) tert-Butyl 7-(6-nitropyridin-3-yl)-... (Analog)
Molecular Weight ~370–400 g/mol 212.29 g/mol ~350 g/mol
Solubility Moderate in DMF, DMSO Soluble in hexane/EtOAc mixtures Limited data
Melting Point Likely low (oil) Not reported Solid (95% purity)
Hazard Profile Potential skin/eye irritation (similar to base) H302 (acute toxicity), H315/H319 (skin/eye irritation) Not classified

Key Insight : The methoxycarbonyl group in the target compound may increase polarity, improving aqueous solubility compared to nitro or aliphatic analogs.

Biological Activity

Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H26N2O5C_{19}H_{26}N_{2}O_{5}, with a molecular weight of approximately 366.43 g/mol. The structure features a spirocyclic framework, which is known to influence biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the diazaspiro series. For instance, derivatives that share structural similarities have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanisms often involve the induction of apoptosis and cell cycle arrest.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound AMCF-73.1
Compound BHCT1162.2
Compound CHEK2935.3

Antioxidant Activity

The antioxidant properties of the compound have also been investigated using assays such as DPPH and FRAP. Compounds with methoxy and methoxycarbonyl substituents have shown promising results in reducing oxidative stress in cellular models.

Table 2: Antioxidant Activity Assays

CompoundDPPH Assay (IC50 µM)FRAP Assay (µM FeSO4)
Compound A15.025.0
Compound B10.522.0

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains, showing selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 3: Antimicrobial Activity

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus16
Enterococcus faecalis8

Case Studies

  • Study on Antiproliferative Effects : A recent study evaluated the effects of similar diazaspiro compounds on breast cancer cell lines, demonstrating that modifications in the methoxy groups significantly affected their IC50 values, suggesting a structure-activity relationship that warrants further exploration.
  • Antioxidant Mechanism Investigation : In vitro studies indicated that the antioxidant capacity of these compounds could mitigate oxidative damage in cells treated with tert-butyl hydroperoxide, providing insights into their potential protective roles in oxidative stress-related diseases.

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